methyl2-hydroxy-2-(2,3,4-trifluorophenyl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate is an organic compound with the molecular formula C9H7F3O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 4 positions, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate typically involves the esterification of 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-(2,3,4-trifluorophenyl)acetate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)ethanol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Methyl 2-oxo-2-(2,3,4-trifluorophenyl)acetate.
Reduction: Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate
- Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate
- Methyl 2-hydroxy-2-(2,3,5-trifluorophenyl)acetate
Uniqueness
Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence the compound’s chemical reactivity, biological activity, and physical properties. Compared to its isomers, it may exhibit different binding affinities, metabolic stability, and overall efficacy in various applications.
Properties
IUPAC Name |
methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-9(14)8(13)4-2-3-5(10)7(12)6(4)11/h2-3,8,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEJCAZJVNLTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=C(C=C1)F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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